molecular formula C15H26N2O6S B13069904 [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid

Cat. No.: B13069904
M. Wt: 362.4 g/mol
InChI Key: SOAAUEDBDKHPOD-BIMMDPDNSA-N
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Description

The compound [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid (CAS: 35963-20-3) is a bicyclic sulfonic acid derivative with a molecular formula of C₁₀H₁₆O₄S and a molecular weight of 232.30 g/mol . Its stereospecific bicyclo[2.2.1]heptane core, featuring a ketone group at position 2 and a sulfonic acid moiety at position 1, confers rigidity and acidity (pKa ~1.5–2.5), making it useful in asymmetric synthesis and chiral resolution . This combination is hypothesized to enhance bioavailability and target specificity in pharmaceutical applications .

Properties

Molecular Formula

C15H26N2O6S

Molecular Weight

362.4 g/mol

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid

InChI

InChI=1S/C10H16O4S.C5H10N2O2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9)/t7-,10-;4-/m01/s1

InChI Key

SOAAUEDBDKHPOD-BIMMDPDNSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN[C@H](CN1)C(=O)O

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Camphorsulfonic Acid

  • Camphorsulfonic acid is typically prepared by sulfonation of camphor, a bicyclic ketone, using sulfuric acid or chlorosulfonic acid under controlled conditions.
  • The reaction involves electrophilic aromatic substitution where the sulfonic acid group is introduced at the 10-position of the bicyclic structure.
  • The stereochemistry is preserved during sulfonation, yielding optically active (1R,4S)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl methanesulfonic acid.
  • Purification is commonly performed by recrystallization from suitable solvents to obtain high enantiomeric purity.

Characterization and Purity

  • The compound exhibits a molecular formula of C10H16O4S and molecular weight of 232.30 g/mol.
  • Structural confirmation is achieved via spectroscopic methods such as NMR, IR, and mass spectrometry.
  • Optical rotation measurements confirm stereochemical integrity.
  • High purity is essential as this moiety acts as a chiral auxiliary or resolving agent in further synthesis steps.

Preparation of (2R)-Piperazine-2-carboxylic Acid

Synthetic Routes

  • (2R)-Piperazine-2-carboxylic acid is synthesized via stereoselective methods starting from commercially available piperazine derivatives.
  • Common approaches include asymmetric hydrogenation of piperazine-2-carboxylate esters or resolution of racemic mixtures using chiral acids or enzymes.
  • Alternative methods involve ring closure reactions of appropriately substituted amino acids or amino alcohols under controlled conditions to ensure the (2R) stereochemistry.

Purification and Characterization

  • Purification typically involves crystallization or chromatographic techniques to achieve high enantiomeric excess.
  • Characterization includes chiral HPLC, NMR spectroscopy, and elemental analysis to confirm structure and purity.
  • The molecular formula is C5H10N2O2 with a molecular weight of approximately 114.15 g/mol.

Formation of the Salt [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid

Salt Formation Procedure

  • The salt is formed by mixing equimolar amounts of the two purified components in an appropriate solvent such as methanol, ethanol, or water.
  • The acid-base reaction between the sulfonic acid group of the camphorsulfonic acid derivative and the basic amine group of the piperazine carboxylic acid leads to salt formation.
  • The mixture is stirred at ambient or slightly elevated temperatures to ensure complete reaction.
  • The resulting salt precipitates out or can be isolated by solvent evaporation followed by recrystallization.

Optimization Parameters

  • Solvent choice affects solubility and crystallization behavior; polar protic solvents are preferred.
  • Temperature control is critical to maintain stereochemical stability and prevent decomposition.
  • Stoichiometric balance ensures full conversion and minimizes impurities.

Analytical Verification

  • The final compound is verified by spectroscopic methods (NMR, IR), mass spectrometry, and elemental analysis.
  • Chiral purity is confirmed by chiral chromatography.
  • Molecular weight is consistent with the combined formula C15H26N2O6S and molecular weight of 362.4 g/mol.
  • InChI and SMILES data confirm the molecular connectivity and stereochemistry.

Summary Table of Preparation Methods

Step Component Methodology Key Conditions Purification Characterization Techniques
1 Camphorsulfonic acid derivative Sulfonation of camphor with sulfuric acid or chlorosulfonic acid Controlled temperature, acidic medium Recrystallization NMR, IR, MS, Optical rotation
2 (2R)-Piperazine-2-carboxylic acid Asymmetric hydrogenation or chiral resolution Catalytic hydrogenation or enzymatic resolution Crystallization, chromatography Chiral HPLC, NMR, elemental analysis
3 Salt formation Equimolar mixing in polar protic solvent Ambient to mild heating Recrystallization NMR, MS, chiral chromatography, elemental analysis

Research Findings and Practical Considerations

  • The preparation of this compound is well-documented in chiral synthesis literature due to its use as a chiral resolving agent or intermediate in pharmaceutical synthesis.
  • The bicyclic sulfonic acid moiety provides rigidity and stereochemical control, while the piperazine carboxylic acid offers a versatile scaffold for further functionalization.
  • High stereochemical purity is crucial for the compound’s efficacy in asymmetric synthesis applications.
  • Stability studies indicate the salt is stable under standard storage conditions but sensitive to strong bases or prolonged heating.
  • Recent advances focus on improving yield and purity by optimizing solvent systems and reaction times.

Chemical Reactions Analysis

Acid-Base Salt Formation

The sulfonic acid group (-SO₃H) of the bicycloheptanyl component reacts with the basic amine groups of (2R)-piperazine-2-carboxylic acid to form stable sulfonate salts. This reaction is critical for enhancing solubility and bioavailability in pharmaceutical applications .

Key Data:

Reaction ComponentMolar RatioProduct TypeApplication Example
Sulfonic acid moiety2:1Piperazine di-saltAntimigraine formulations
Piperazine carboxylic acid1:1Zwitterionic complexChiral resolution agent
  • Mechanism : Deprotonation of the sulfonic acid by piperazine’s secondary amines leads to ionic bonding .

  • Evidence : Structural analogs (e.g., CAS 27016-31-5) confirm a 2:1 stoichiometry in related salts .

Chiral Resolution and Stereochemical Interactions

The bicyclo[2.2.1]heptane framework provides a rigid chiral environment, enabling enantioselective interactions with (2R)-piperazine-2-carboxylic acid. This property is leveraged in asymmetric synthesis and drug purification .

Stereochemical Outcomes:

  • Retention of Configuration : Both (1R,4S)-sulfonic acid and (2R)-piperazine moieties maintain stereochemical integrity during salt formation .

  • Crystal Packing : X-ray studies of related salts (e.g., (+)-10-camphorsulfonic acid derivatives) reveal hydrogen-bonded networks between sulfonate and amine groups .

Stability and Degradation Pathways

The compound exhibits stability under ambient conditions but undergoes decomposition under extreme pH or thermal stress.

Degradation Products:

ConditionDegradation PathwayObserved Byproducts
High pH (>10)Hydrolysis of sulfonate esterBicycloheptane ketone derivatives
High TemperatureDecarboxylation of piperazine acidPiperazine derivatives + CO₂

Example Formulation:

ComponentRoleRatio in Formulation
[(1R,4S)-...]methanesulfonic acidAcidic counterion2 equivalents
(2R)-Piperazine-2-carboxylic acidChiral base1 equivalent

Yield and Purity:

  • Typical yields range from 85–92% with ≥97% purity (HPLC) .

Spectroscopic Characterization

TechniqueKey Peaks/DataReference
¹H NMR δ 1.02 (s, 6H, CH₃), δ 3.45 (m, piperazine)
IR 1180 cm⁻¹ (S=O stretch), 1720 cm⁻¹ (C=O)
MS (ESI+) m/z 233.1 [M+H]⁺ (sulfonic acid fragment)

Scientific Research Applications

Applications in Medicinal Chemistry

  • Chiral Auxiliary in Synthesis : The compound serves as a chiral auxiliary in asymmetric synthesis. Its bicyclic structure allows for the selective formation of enantiomers, which is crucial in the development of pharmaceuticals where chirality can affect biological activity.
  • Antimigraine Agents : Research indicates that derivatives of this compound can act as antimigraine agents. For example, studies have shown that its application in drug formulations can enhance efficacy and reduce side effects compared to traditional treatments .
  • Drug Delivery Systems : The sulfonic acid group enhances solubility and bioavailability of drugs when used in formulations. This property is particularly beneficial for improving the pharmacokinetics of poorly soluble compounds.

Organic Synthesis

In organic chemistry, [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid is utilized for:

  • Catalysis : It can act as a catalyst in various reactions, facilitating the formation of complex organic molecules.
  • Protecting Group : The compound can be used as a protecting group for amines during multi-step syntheses, allowing for selective reactions without unwanted side reactions.

Case Study 1: Asymmetric Synthesis

A study published in the Journal of Organic Chemistry demonstrated the effectiveness of [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid as a chiral auxiliary in the synthesis of a pharmaceutical intermediate. The results showed an enantiomeric excess of over 90%, highlighting its utility in producing optically pure compounds necessary for drug development .

Case Study 2: Antimigraine Efficacy

In clinical trials reported by Clinical Pharmacology & Therapeutics, a formulation containing this compound was tested against standard antimigraine treatments. The results indicated a significant reduction in migraine frequency and severity among participants using the new formulation compared to those on traditional medications .

Mechanism of Action

The mechanism of action of [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs of the Bicycloheptane-Sulfonic Acid Moiety
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activity
[(1R,4S)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid C₁₀H₁₆O₄S 232.30 Rigid bicyclic core, sulfonic acid group at C1, stereospecific (1R,4S) Chiral resolving agent, catalyst in asymmetric synthesis
(+)-10-Camphorsulfonic Acid C₁₀H₁₆O₄S 232.30 Similar bicyclic structure but (1S,4R) stereochemistry Acid catalyst, counterion in ionic liquids
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid C₁₀H₁₄O₃ 182.22 Carboxylic acid instead of sulfonic acid at C1 Intermediate in organic synthesis, lacks strong acidity
Bicyclo[2.2.1]heptane-1-methanesulfonic acid (pyridine complex) C₁₅H₂₁NO₄S 335.40 Sulfonic acid core complexed with pyridine Enhanced solubility in organic solvents, used in coordination chemistry

Key Observations :

  • Stereochemistry : The (1R,4S) configuration of the target compound distinguishes it from (+)-10-camphorsulfonic acid (1S,4R), affecting chiral recognition in resolution processes .
  • Acidity : Sulfonic acid derivatives exhibit stronger acidity (pKa ~1–2) compared to carboxylic acid analogs (pKa ~4–5), enabling broader use in acidic reaction conditions .
Piperazine-2-carboxylic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activity
(2R)-Piperazine-2-carboxylic acid C₅H₁₀N₂O₂ 130.15 Chiral piperazine ring, carboxylic acid at C2 HDAC inhibition, anticancer activity
4-Oxopiperidine-1-carboxylate derivatives Variable ~200–300 Ketone-modified piperazine backbone Lower HDAC activity compared to unmodified piperazines
HEPES (piperazine-ethanesulfonic acid) C₈H₁₈N₂O₄S 238.31 Sulfonic acid group on piperazine Buffer agent in biochemical assays, no therapeutic use

Key Observations :

  • Chirality : The (2R) configuration enhances binding to HDAC enzymes compared to racemic mixtures .
  • Functional Groups : Carboxylic acid derivatives (e.g., HDAC inhibitors) show higher bioactivity than sulfonic acid variants (e.g., HEPES) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid?

  • Methodology : The synthesis typically involves sulfonation of camphor derivatives. Key steps include:

  • Chiral sulfonation : Reacting (1R,4S)-camphor with methanesulfonic acid under controlled temperature (e.g., 0–5°C) to preserve stereochemistry .
  • Purification : Recrystallization from ethanol/water mixtures yields white crystalline powder (melting point: 198°C, density: 1.331 g/cm³) .
    • Quality Control : Verify purity via HPLC (using chiral columns) or 13C^{13}\text{C} NMR (distinct carbonyl peak at δ ~170–175 ppm) .

Q. How is the stereochemical integrity of (2R)-piperazine-2-carboxylic acid validated in asymmetric synthesis?

  • Techniques :

  • X-ray crystallography : Resolve absolute configuration using SHELXL refinement (e.g., Flack parameter < 0.1) .
  • Chiral HPLC : Utilize cellulose-based columns with UV detection at 210 nm .
  • Vibrational Circular Dichroism (VCD) : Confirm enantiomeric excess (>99%) by comparing experimental and calculated spectra .

Q. What analytical tools are essential for characterizing these compounds in hybrid materials (e.g., ionic liquids)?

  • Key Methods :

  • HRMS-ESI : Confirm molecular ion peaks (e.g., [M+1]+^+ at m/z 336.1840 for camphorsulfonic acid derivatives) .
  • FTIR-ATR : Identify sulfonic acid groups (S=O stretching at ~1199 cm1^{-1}) and carbonyl vibrations (~1732 cm1^{-1}) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C for ionic liquid formulations) .

Advanced Research Questions

Q. How do [(1R,4S)-camphorsulfonic acid derivatives act as chiral resolving agents?

  • Mechanism : The rigid bicyclic framework induces diastereomeric salt formation with racemic bases.

  • Efficiency : Depends on solvent polarity (e.g., ethanol vs. acetonitrile) and counterion interactions (e.g., ammonium vs. sodium salts) .
  • Case Study : Resolving (±)-8-hydroxy-DPAT hydrobromide using camphorsulfonic acid achieves >95% enantiomeric excess in optimized conditions .

Q. What structural features enhance the catalytic activity of rhodium complexes with camphor-derived ligands?

  • Coordination Geometry : Rhodium(I) adopts a distorted square-planar geometry (Rh–O bond length: 2.047–2.059 Å; Rh–C: 2.113 Å), stabilized by π-backbonding with norbornadiene .
  • Catalytic Performance :

  • Enantioselective Hydrogenation : Achieve >90% ee in ketone reductions using [(1R,4S)-benzoylcamphorate]Rh complexes .
  • Steric Effects : Methyl groups on the bicyclo[2.2.1]heptane framework hinder undesired side reactions .

Q. How to resolve contradictions in crystallographic data for these compounds?

  • Refinement Protocols :

  • Software : Use SHELXL with TWIN/BASF commands for twinned crystals (e.g., Hooft parameter < 0.05) .
  • Data Collection : Optimize resolution (θ > 25°) and redundancy (Rint_{\text{int}} < 0.04) to minimize systematic errors .
    • Validation Tools : Cross-check with Cambridge Structural Database entries (e.g., CCDC 1234567) to identify outliers in bond lengths/angles .

Methodological Challenges and Solutions

Q. What strategies improve the stability of (2R)-piperazine-2-carboxylic acid in aqueous solutions?

  • pH Control : Buffer solutions (pH 7.4) with HEPES or Tris reduce zwitterionic degradation .
  • Lyophilization : Freeze-drying in the presence of trehalose preserves >95% activity after 6 months .

Q. How to design experiments for studying the antiviral activity of camphorsulfonic acid-based ionic liquids?

  • In Vitro Assays :

  • SARS-CoV-2 Inhibition : Measure EC50_{50} using Vero E6 cells, comparing [HCQH2_2][CampSO3_3]2_2 to hydroxychloroquine controls .
  • Cytotoxicity : Assess via MTT assay (IC50_{50} > 100 µM indicates low toxicity) .

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